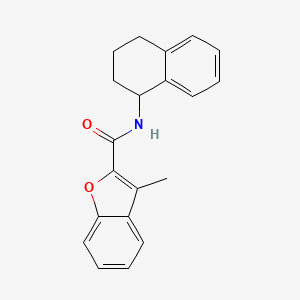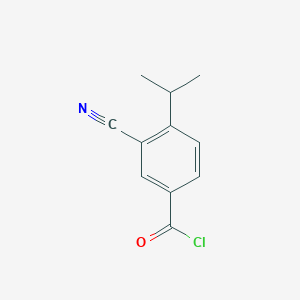
3-Cyano-4-(propan-2-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-4-(propan-2-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyano group (-CN) and an isopropyl group (-CH(CH3)2) attached to the benzene ring, along with a benzoyl chloride functional group (-COCl)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(propan-2-yl)benzoyl chloride typically involves the introduction of the cyano and isopropyl groups onto a benzene ring, followed by the conversion of the resulting compound to the benzoyl chloride derivative. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
3-Cyano-4-(propan-2-yl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (R-NH2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the cyano group.
Carboxylic Acids: Formed from the oxidation of the isopropyl group.
科学研究应用
3-Cyano-4-(propan-2-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the synthesis of biologically active molecules for studying their effects on cellular processes.
作用机制
The mechanism of action of 3-Cyano-4-(propan-2-yl)benzoyl chloride depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The benzoyl chloride group is attacked by a nucleophile, leading to the formation of a new bond and the release of hydrochloric acid (HCl).
Reduction: The cyano group is reduced to an amine group through the transfer of electrons from the reducing agent.
Oxidation: The isopropyl group is oxidized to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent.
相似化合物的比较
Similar Compounds
4-Cyano-3-(propan-2-yl)benzoyl chloride: Similar structure but with different positioning of the cyano and isopropyl groups.
3-Cyano-4-(methyl)benzoyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
3-Cyano-4-(propan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
Uniqueness
3-Cyano-4-(propan-2-yl)benzoyl chloride is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
213767-03-4 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-cyano-4-propan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7(2)10-4-3-8(11(12)14)5-9(10)6-13/h3-5,7H,1-2H3 |
InChI 键 |
SVHCWULXFKMWCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
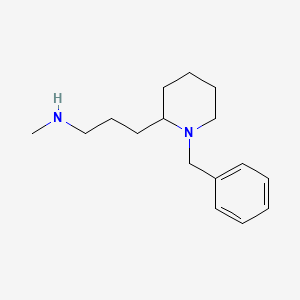

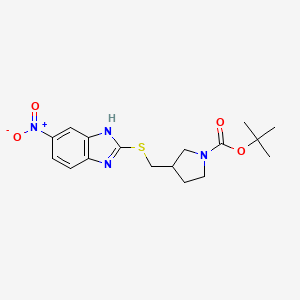
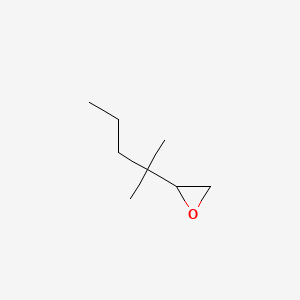
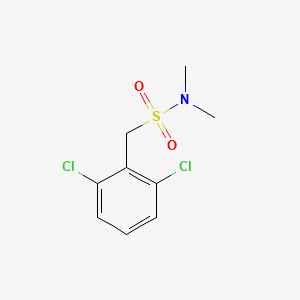
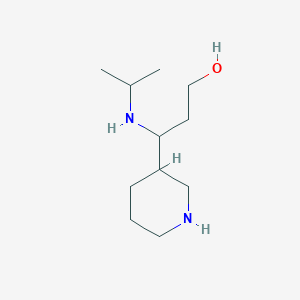


![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)



